molecular formula C21H24N4O2S B2698559 N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242859-19-3

N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2698559
CAS No.: 1242859-19-3
M. Wt: 396.51
InChI Key: NGKHOQCTEIRDPB-UHFFFAOYSA-N
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Description

N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a piperidine carboxamide moiety. The 4-methylphenyl substituent at position 7 and the N-ethyl group on the piperidine ring are critical structural elements that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-22-19(26)15-5-4-10-25(11-15)21-23-17-16(12-28-18(17)20(27)24-21)14-8-6-13(2)7-9-14/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHOQCTEIRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

    N-ethylation: The final step involves the N-ethylation of the piperidine ring, typically using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name / ID Substituents (Position) Molecular Weight Biological Activity Evidence Source
N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide 7-(4-methylphenyl), N-ethyl (piperidine) ~424.52* Not explicitly reported
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide 7-(3-methylphenyl), 2,4-difluorobenzylamide - CXCR3 antagonism (inferred)
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide 7-(2-fluorophenyl), phenylethylamide - Potential receptor modulation
1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide (Z250-1602) 7-(3-methoxyphenyl), propenylamide 424.52 Screening hit (unspecified)
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide (4j) Benzene ring fused with benzimidazole - Antimicrobial (Gram+ bacteria)
4-Oxo-3,4-dihydrothieno[3,4-d]pyrazine derivatives (Patent EP 4 316 603 A2) Varies (e.g., alkyl, aryl) - Aldose reductase inhibition

*Calculated based on for a structurally similar analog.

Key Observations:

Substituent Position and Activity: The 4-methylphenyl group in the target compound (position 7) contrasts with analogs bearing 3-methylphenyl () or 2-fluorophenyl (). The N-ethyl group on the piperidine ring may enhance lipophilicity compared to bulkier substituents (e.g., 2,4-difluorobenzyl in ), influencing membrane permeability .

Core Structure Variations: Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d]pyrimidinones (): The fused thiophene ring orientation impacts π-π stacking and hydrogen bonding with biological targets . Replacement of the carboxamide with thioacetamide () introduces sulfur-based interactions, which correlate with enhanced antimicrobial activity .

Biological Activity Trends :

  • Benzene ring substituents with electron-withdrawing groups (e.g., fluorine in ) are common in receptor antagonists, while electron-donating groups (e.g., methoxy in ) may improve solubility .
  • Aldose reductase inhibitors () often feature bulkier substituents (e.g., trifluoromethyl), absent in the target compound, suggesting divergent therapeutic applications .

Research Findings and Functional Implications

  • Antimicrobial Activity: Analogs with benzimidazole-thienopyrimidine hybrids () exhibit potent activity against Staphylococcus aureus (inhibition zones >15 mm), attributed to the thioacetamide moiety’s interaction with bacterial enzymes .
  • Enzyme Inhibition: Patent EP 4 316 603 A2 () highlights thieno[3,4-d]pyrazine derivatives as aldose reductase inhibitors, but the target compound’s thieno[3,2-d]pyrimidine core may limit cross-reactivity due to distinct active-site steric requirements .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (e.g., condensation of substituted aldehydes and ketones in acetic acid or n-butanol), though yields and purity depend on substituent compatibility .

Biological Activity

N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core integrated with a piperidine ring. The presence of aromatic substituents, notably the 4-methylphenyl group, enhances its pharmacological profile. The molecular formula is C27H32N4O2SC_{27}H_{32}N_4O_2S, with a molecular weight of 476.64 g/mol.

Chemical Structure

ComponentDescription
Molecular FormulaC27H32N4O2SC_{27}H_{32}N_4O_2S
Molecular Weight476.64 g/mol
LogP4.6526
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor for various enzymes involved in inflammatory pathways or as a modulator of receptor-mediated signaling.

Antimicrobial Properties

Compounds structurally related to thieno[3,2-d]pyrimidines have demonstrated significant antimicrobial activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that N-ethyl derivatives may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Study on Inflammatory Response :
    A study evaluated the anti-inflammatory effects of thieno[3,2-d]pyrimidine derivatives in a murine model of acute lung injury (ALI). The results indicated that certain derivatives could significantly reduce the expression of inflammatory markers and improve survival rates in sepsis models .
  • Antimicrobial Activity Evaluation :
    A series of thieno[3,2-d]pyrimidine derivatives were tested against various bacterial strains. The results showed promising antimicrobial activity, particularly against resistant strains of Staphylococcus aureus .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful.

Compound NameStructureNotable Activity
Gamhepathiopine2-tert-butylaminothieno[3,2-d]pyrimidinAntiplasmodial
N-methyl derivativeVarious substitutionsAntimicrobial properties
6,7-Dihydrothieno derivativesVarious substitutionsCytotoxicity against cancer cells

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